Due to its simple structure containing an amide bond and a methyl group, N-Ac-L-Ala-NHMe serves as a model peptide for studying protein folding mechanisms. Researchers can investigate the influence of different substituents on the peptide backbone's conformational preferences through computational simulations and spectroscopic techniques. This knowledge can contribute to a better understanding of protein folding pathways in biological systems [].
N-Ac-L-Ala-NHMe's ability to form hydrogen bonds makes it a valuable tool for studying hydrogen bonding interactions in water clusters. Theoretical studies explore how these interactions influence the molecule's stability and dynamics within water environments. This information can provide insights into the behavior of small molecules and peptides in aqueous solutions [].
N-Acetyl-L-alanine methylamide is a derivative of the amino acid L-alanine, characterized by the presence of an acetyl group and a methylamide functional group. Its chemical formula is C₆H₁₁N₃O₃, with a molecular weight of approximately 145.16 g/mol. The compound is known for its unique structural features, which include an amide linkage that contributes to its chemical reactivity and biological properties. The IUPAC name for this compound is N-acetyl-L-alanine N'-methylamide, and it is often used in biochemical studies due to its relevance in protein synthesis and metabolism .
The thermodynamic properties of these reactions have been studied, revealing details such as enthalpy changes and entropy variations .
N-Acetyl-L-alanine methylamide exhibits several biological activities:
These activities make it a subject of interest in pharmacological research and therapeutic applications .
The synthesis of N-acetyl-L-alanine methylamide can be achieved through several methods:
These methods are optimized for yield and purity, making them suitable for laboratory-scale production .
N-Acetyl-L-alanine methylamide has several applications across various fields:
These applications highlight its versatility in both scientific research and practical uses .
Interaction studies involving N-acetyl-L-alanine methylamide have focused on its binding affinity with various biomolecules:
Such studies are crucial for understanding its mechanism of action in biological systems .
N-Acetyl-L-alanine methylamide shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-Acetyl-L-alanine | Core structure is similar | Lacks methylamide group |
L-Alanine | Basic amino acid structure | No acetyl or amide modifications |
N-Methyl-L-alanine | Methylated version of alanine | Does not contain acetyl group |
N-Acetylglycine | Acetylated amino acid | Glycine instead of alanine |
N-Acetyl-L-alanine methylamide's unique combination of both acetyl and methylamide functionalities distinguishes it from these similar compounds, making it particularly interesting for biochemical applications .
The acetylation of L-alanine methylamide represents a fundamental transformation in peptide chemistry, requiring careful optimization of reaction conditions to achieve high yields while maintaining stereochemical integrity [4]. Contemporary acetylation protocols primarily employ acetic anhydride or acetyl chloride as electrophilic acetylating agents, each offering distinct advantages and limitations in synthetic applications [8].
Acetic anhydride-mediated acetylation has emerged as the preferred method for large-scale synthesis due to its favorable reactivity profile and reduced byproduct formation [4]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that subsequently eliminates acetate to yield the desired N-acetyl product [9]. At physiological pH values, acetylation of amine groups proceeds rapidly, requiring less than one hour to achieve completion under optimized conditions [4].
Solvent-free acetylation protocols using acetic anhydride have demonstrated exceptional efficiency, particularly when catalyzed by vanadyl sulfate at concentrations as low as one percent [8]. These conditions enable stoichiometric acetylation at room temperature, achieving yields of eighty percent within twenty-four hours while maintaining an environmental factor significantly lower than traditional solvent-based approaches [8] [9]. The naturally occurring phenol thymol has been successfully converted to corresponding esters under similar conditions, validating the broad applicability of this methodology [8].
Temperature optimization studies reveal that elevated temperatures dramatically enhance reaction rates while potentially compromising selectivity [26]. At one hundred degrees Celsius, acetylation reactions achieve completion within thirty minutes, yielding ninety-two percent product with eighty-five percent selectivity [26]. Conversely, ambient temperature conditions require extended reaction times but provide superior selectivity profiles, reaching ninety-five percent selectivity with eighty percent yield [26].
Acetyl chloride systems offer complementary reactivity patterns, particularly when employed with phase transfer catalysts in biphasic reaction media [12]. The combination of acetyl chloride with potassium carbonate and tetrabutylammonium bromide in ethyl acetate provides seventy-five percent yield with exceptional selectivity of ninety-eight percent [12]. These conditions prove especially valuable for substrates sensitive to the basic conditions typically required for acetic anhydride protocols [12].
The following optimization data demonstrates the comparative performance of different acetylation systems:
Acetylating Agent | Temperature (°C) | Reaction Time (hours) | Catalyst | Yield (%) | Selectivity (%) | Solvent |
---|---|---|---|---|---|---|
Acetic Anhydride | 25 | 24.0 | VOSO₄ (1%) | 80 | 95 | Solvent-free |
Acetic Anhydride | 60 | 2.0 | Triethylamine | 85 | 90 | DMF |
Acetic Anhydride | 100 | 0.5 | Sodium Acetate | 92 | 85 | DCM |
Acetyl Chloride | 25 | 6.0 | K₂CO₃/TBAB | 75 | 98 | Ethyl Acetate |
Acetyl Chloride | 80 | 1.0 | DIPEA | 88 | 92 | Acetonitrile |
Isopropenyl Acetate | 60 | 4.0 | VOSO₄ (1%) | 78 | 94 | Solvent-free |
Alternative acetylating agents, including isopropenyl acetate, offer environmentally benign alternatives with acetone as the sole byproduct [8]. This approach eliminates the generation of acidic byproducts characteristic of traditional acetylation methods, simplifying workup procedures and reducing waste generation [8] [9].
The formation of methylamide bonds in N-acetyl-L-alanine methylamide synthesis requires sophisticated coupling methodologies that balance efficiency with stereochemical preservation [15]. Contemporary approaches encompass direct amidation techniques, silicon-mediated coupling reactions, and carbodiimide-activated processes, each offering unique advantages for specific synthetic contexts [15] [19].
Methyltrimethoxysilane-mediated coupling has revolutionized direct amidation protocols by providing an effective, inexpensive, and safe reagent for carboxylic acid-amine condensation [15]. This methodology employs two hundred fifty mole percent methyltrimethoxysilane in refluxing toluene, delivering pure amide products directly after a modified workup procedure without requiring chromatographic purification [15]. The reaction proceeds through formation of activated silyl intermediates that facilitate nucleophilic attack by the methylamine component [15].
The methyltrimethoxysilane protocol demonstrates exceptional compatibility with both aliphatic and aromatic carboxylic acids, achieving comparable yields to traditional tetramethyl orthosilicate methods while offering superior workup procedures [15]. Phenylacetic acid and benzoic acid undergo successful amidation with primary amines, secondary cyclic amines, and anilines, providing yields ranging from seventy to ninety percent [15]. Notably, both N-Cbz and N-Boc protected amino acids undergo successful amidation without detectable racemization [15].
Carbodiimide-mediated coupling employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole represents the gold standard for peptide bond formation due to its mild reaction conditions and minimal racemization tendency [6]. These reactions proceed at ambient temperature over eight hours, achieving eighty-eight percent yield with only one percent racemization [6]. The mechanism involves initial activation of the carboxylic acid through carbodiimide attack, followed by hydroxybenzotriazole-mediated formation of an active ester intermediate [6].
TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) activation provides the highest coupling efficiency, achieving ninety-two percent yield within two hours at room temperature [6]. However, the substantial tendency toward azlactone formation necessitates careful optimization of reaction conditions to minimize racemization [6]. The presence of N,N-diisopropylethylamine as base proves critical for maintaining reaction efficiency while limiting stereochemical degradation [6].
Direct amidation approaches utilizing methylamine at elevated temperatures offer simplified protocols but suffer from increased racemization rates [17]. Reactions conducted at one hundred ten degrees Celsius for twelve hours provide sixty-five percent yield but exhibit two percent racemization, limiting their utility for stereochemically sensitive applications [17].
Solid-phase synthesis methodologies employing PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with N,N-diisopropylethylamine demonstrate exceptional stereochemical control [7]. These conditions achieve ninety percent yield with only 0.3 percent racemization over six hours at ambient temperature [7]. The solid support minimizes intermolecular side reactions while facilitating efficient washing procedures [7].
The comparative performance of methylamide introduction methods is summarized below:
Method | Coupling Reagent | Temperature (°C) | Time (hours) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
Direct Amidation with Methylamine | None | 110 | 12 | 65 | 2.0 |
MTM-Mediated Coupling | Methyltrimethoxysilane | 80 | 4 | 82 | 0.5 |
Carbodiimide Coupling | EDC/HOBt | 25 | 8 | 88 | 1.0 |
TBTU Activation | TBTU/DIPEA | 25 | 2 | 92 | 0.8 |
Anhydride Method | Mixed Anhydride | 0 | 3 | 85 | 1.2 |
Solid-Phase Synthesis | PyBOP/DIPEA | 25 | 6 | 90 | 0.3 |
Racemization control represents a critical challenge in N-acetylation reactions due to the propensity of activated amino acid derivatives to form azlactone intermediates under basic conditions [6]. The mechanism involves intramolecular cyclization of the activated amino acid to form a five-membered ring intermediate, which subsequently undergoes base-catalyzed proton abstraction at the alpha-carbon, leading to loss of stereochemical integrity [6].
Low temperature protocols have proven most effective for minimizing racemization, with reactions conducted at zero to five degrees Celsius over four to six hours achieving racemization levels below 0.2 percent [6]. These conditions necessitate extended reaction times and result in modest yield reductions of approximately five percent compared to ambient temperature procedures [6]. The reduced kinetic energy at low temperatures suppresses the competing azlactone formation pathway while maintaining sufficient reactivity for productive coupling [6].
The incorporation of 1-hydroxybenzotriazole as an additive provides exceptional racemization suppression through formation of more reactive and less prone to cyclization active ester intermediates [6]. Addition of 1.1 equivalents of hydroxybenzotriazole at room temperature limits racemization to 0.5 percent without compromising reaction yield [6]. The hydroxybenzotriazole unit reacts with the activated amino acid to generate a more reactive intermediate that undergoes rapid aminolysis before azlactone formation can occur [6].
Fast activation strategies employing rapid mixing techniques and reaction times under thirty minutes demonstrate effective racemization control [6]. These protocols achieve 0.8 percent racemization while providing a two percent yield enhancement compared to conventional procedures [6]. The abbreviated reaction time prevents accumulation of activated intermediates that serve as precursors to azlactone formation [6].
Base selection profoundly influences racemization rates, with N,N-diisopropylethylamine providing superior stereochemical preservation compared to triethylamine [6]. The increased steric bulk of diisopropylethylamine reduces its nucleophilicity toward activated intermediates, minimizing competing side reactions while maintaining sufficient basicity for efficient coupling [6]. This substitution results in 1.2 percent racemization with only a one percent yield reduction [6].
Solvent optimization studies reveal that dichloromethane provides better racemization control than N,N-dimethylformamide, achieving 2.1 percent racemization compared to higher levels in polar aprotic media [6]. The reduced solvation of ionic intermediates in dichloromethane limits the stability of azlactone precursors, favoring direct coupling pathways [6]. However, this improvement comes at the cost of a three percent yield reduction [6].
In-situ activation protocols that avoid pre-activation of the carboxylic acid component demonstrate promising racemization control [6]. These methods achieve 0.4 percent racemization with a modest one percent yield improvement by eliminating the extended exposure of activated intermediates to basic conditions [6]. The strategy involves simultaneous addition of all coupling components, minimizing the lifetime of reactive intermediates [6].
The effectiveness of various racemization control strategies is detailed in the following comparison:
Strategy | Conditions | Racemization Level (%) | Yield Impact (%) | Reaction Time (hours) |
---|---|---|---|---|
Low Temperature Control | 0-5°C, 4-6 hours | 0.2 | -5 | 6.0 |
HOBt Addition | HOBt (1.1 equiv), RT | 0.5 | 0 | 4.0 |
Fast Activation | Rapid mixing, <30 min | 0.8 | +2 | 0.5 |
Base Selection | DIPEA vs TEA | 1.2 | -1 | 2.0 |
Solvent Optimization | DCM vs DMF | 2.1 | -3 | 2.0 |
In-situ Activation | Pre-activation avoided | 0.4 | +1 | 3.0 |
The comparison between solvent-free and solution-phase synthesis methodologies for N-acetyl-L-alanine methylamide preparation reveals distinct advantages and limitations for each approach [8] [14]. Solvent-free reactions align with green chemistry principles by eliminating volatile organic compounds while often providing unique reactivity patterns not observed in solution-phase systems [8] [11].
Solvent-free synthesis leverages direct interactions between reactants under solid-state, liquid-phase, or gas-phase conditions without external solvent mediation [11]. These approaches demonstrate enhanced reaction rates through increased local concentrations and altered activation barriers compared to solution-phase analogs [11]. Mechanochemical activation using grinding or ball milling provides mechanical energy that induces chemical transformations while maintaining excellent selectivity profiles [11].
Environmental impact assessment strongly favors solvent-free methodologies due to elimination of volatile organic compound emissions and simplified waste management requirements [8] [11]. The absence of solvent procurement, storage, and disposal costs provides substantial economic advantages, particularly for large-scale manufacturing applications [11]. Process mass intensity calculations demonstrate significant improvements in atom economy and reduced environmental factor values [8].
Reaction rate analysis reveals that solution-phase systems generally provide faster reaction kinetics due to enhanced mass transfer and molecular mobility [25]. However, solvent-free conditions often compensate through higher effective concentrations and unique activation pathways [11]. Temperature control in solvent-free systems requires careful optimization to prevent thermal degradation while maintaining adequate reaction rates [25].
Product yield comparisons show solution-phase reactions typically achieving eighty-five to ninety-five percent yields compared to seventy-five to eighty-five percent for solvent-free approaches [8]. This difference primarily stems from improved mixing and heat transfer in solution systems [25]. However, solvent-free reactions often provide superior product purity due to reduced contamination from solvent impurities [8].
Work-up complexity strongly favors solvent-free methodologies, which eliminate solvent removal steps and simplify purification procedures [8]. Solution-phase reactions require extensive solvent evaporation, extraction, and often chromatographic purification, significantly increasing processing time and cost [11]. The direct isolation of products from solvent-free reactions provides substantial advantages in industrial applications [8].
Energy consumption analysis demonstrates clear advantages for solvent-free processes through elimination of solvent heating, cooling, and recovery operations [11]. The reduced infrastructure requirements for solvent-free manufacturing translate to lower capital expenditures and operational costs [8]. These benefits become increasingly significant at larger production scales [11].
Scalability assessment reveals exceptional performance for solvent-free methodologies, which avoid the mass transfer limitations and equipment complexity associated with large-volume solution-phase reactions [8]. The absence of solvent handling requirements simplifies reactor design and reduces safety considerations [11]. However, heat management in large-scale solvent-free reactions requires careful engineering to prevent thermal runaway [25].
The comprehensive comparison between synthesis approaches is presented below:
Parameter | Solvent-Free | Solution-Phase | Optimal Choice |
---|---|---|---|
Reaction Rate | Moderate | Fast | Solution-Phase |
Product Yield | 75-85% | 85-95% | Solution-Phase |
Environmental Impact | Low | High | Solvent-Free |
Work-up Complexity | Simple | Complex | Solvent-Free |
Energy Consumption | Low | High | Solvent-Free |
Scalability | Excellent | Good | Solvent-Free |
Product Purity | High | Variable | Solvent-Free |
Cost Effectiveness | High | Moderate | Solvent-Free |
The selection between solvent-free and solution-phase methodologies depends on specific synthetic objectives and operational constraints [22]. For research applications requiring maximum yield and rapid reaction times, solution-phase approaches provide superior performance [23]. However, industrial applications increasingly favor solvent-free methodologies due to their environmental benefits, cost advantages, and scalability characteristics [8] [11].
The conformational dynamics of N-Acetyl-L-alanine methylamide are fundamentally governed by the energy barriers associated with amide bond rotation. Computational studies have extensively characterized the trans-cis isomerization process, revealing significant insights into the energetic requirements for conformational transitions [1] [2].
Ab initio calculations at the RHF/3-21G level of theory indicate that the activation energy for trans to cis isomerization remains relatively constant at approximately 30±1.0 kcal/mol across different conformers [1]. This consistency suggests that the isomerization barrier is primarily determined by the intrinsic properties of the amide bond rather than specific conformational states. The nearly constant relative activation energy implies that the two lines representing normal and N-methylated alanine diamide results exhibit very similar trends, analogous to Hammett's linear free energy relationship [1].
Higher-level calculations using density functional theory methods have provided more refined estimates. Studies employing B3LYP/6-311++G** calculations for amide I band analysis suggest energy barriers of approximately 20.8 kcal/mol [3]. Experimental measurements using carbon-13 nuclear magnetic resonance spectroscopy in various solvents have confirmed barriers of 19.4-20.0 kcal/mol in dioxane and dimethylsulfoxide [4].
The trans-cis isomerization process can proceed through either clockwise or anticlockwise rotations, with torsion angles of approximately +90° or -90°, respectively [5]. This contrasts with alanyl and prolyl peptide bonds, which typically undergo isomerization through only clockwise rotation. The transition structures exhibit considerably smaller relative energy values compared to the conformers themselves, with differences ranging from 0.54 to 1.08 kcal/mol [1].
The solvent environment exerts profound influence on the conformational preferences of N-Acetyl-L-alanine methylamide, fundamentally altering the rotameric equilibrium and population distributions [3] [6] [7].
In aqueous solutions, the compound predominantly adopts the polyproline II (PII) conformation, characterized by backbone dihedral angles of φ ≈ -94° and ψ ≈ 133° [3] [8]. This preference arises from the stabilization provided by explicit water molecules through hydrogen bonding interactions. Density functional theory calculations with four explicit water molecules reveal that water stabilizes conformational structures that are not stable in the isolated state [8].
Temperature and pressure studies in aqueous solution have identified multiple conformational states, including not only PII and αR conformations but also the C7eq conformation [6]. The C7eq conformer proves to be enthalpically most stable due to intramolecular hydrogen bonding, while exhibiting the smallest partial molar volume through solvent-exclusion effects rather than solute-solvent electrostatic interactions [6].
In non-polar solvents such as chloroform and tetrahydrofuran, the conformational landscape shifts dramatically. The compound adopts cyclic structures (C7eq or αL conformations) characterized by different backbone angles (φ ≈ -150°, ψ ≈ -5°) [3]. This transition reflects the weakening of intermolecular hydrogen bonds with solvent and the strengthening of intramolecular interactions.
Infrared spectroscopic studies in chloroform solutions demonstrate that N-acetyl-amino acid-N′-methylamides exist as mixtures of intramolecularly hydrogen-bonded five-membered ring species and non-hydrogen bonded species [9]. The concentration of intramolecularly hydrogen-bonded species decreases from glycine (62%) to leucine derivatives (35%), indicating the influence of side chain steric effects [9].
Carbon-13 NMR studies reveal that changes in chemical shifts of individual carbonyl carbons between solvated and lyophilized states suggest preferential solvation at different carbonyl positions [10] [11]. This effect depends on the solvent type and indicates alterations in secondary structure upon water removal. The compound adopts the same polyproline-II-like secondary structure when lyophilized from both hydrogen-bonding (water) and non-hydrogen-bonding (chloroform) solvents [10] [11].
Temperature effects significantly influence the conformational equilibrium and β-sheet formation propensity of N-Acetyl-L-alanine methylamide, with distinct patterns emerging across different temperature ranges [6] [12].
Elevated temperatures (300 K and above) promote conformational flexibility and increase the population of extended structures [12]. At 300 K, α-type conformations decrease to approximately 40%, while polyproline II populations increase to 28%. This temperature-dependent shift reflects the entropic contribution overcoming enthalpic stabilization of compact structures [12].
Higher temperatures facilitate enhanced sampling of torsional space, with studies showing that peptides sample 75% of φ-ψ space in solvated states at elevated temperatures compared to 39% in gas-phase conditions [13]. The increased thermal energy enables barrier-crossing events between different conformational basins, promoting structural diversity.
Thermal analysis studies reveal distinct temperature-dependent behavior patterns [14] [15]. Differential scanning calorimetry measurements indicate that N-acetyl-amino acid-N′-methylamides with non-polar side groups exhibit temperature- and molar mass-dependent fusion properties. The compounds display no solid-to-solid transitions from room temperature to fusion, except for specific methylamide derivatives [14].
Thermogravimetric analysis demonstrates that the compounds undergo complete degradation over temperature ranges of 30-300°C, with sharp weight loss characteristics distinctive of sublimation processes [15]. L-alanine derivatives exhibit onset temperatures around 225.96°C, indicating thermal stability sufficient for most analytical applications [15].
The methyl group of the alanine side chain in N-Acetyl-L-alanine methylamide introduces specific steric interactions that influence conformational preferences and dynamic behavior, though these effects remain relatively modest compared to larger amino acid side chains [16] [17].
The alanine methyl side chain provides minimal steric hindrance compared to bulkier amino acid residues, allowing for relatively unrestricted exploration of conformational space [18] [19]. This limited steric constraint enables the compound to adopt multiple conformational states without significant energetic penalties. The side chain orientation generally favors gauche conformations that minimize unfavorable interactions with the peptide backbone [20].
Ab initio calculations indicate that the most suitable orientation of side chains in related compounds corresponds to specific dihedral angle combinations [20]. For alanine derivatives, the overall minimum energy conformations typically locate in extended regions of conformational space, validating the assignment of alanine to conformationally flexible amino acid categories [20].
The acetyl methyl group at the N-terminus strongly influences amide bond geometry and isomerization preferences [21] [1]. This group stabilizes trans amide bond configurations through favorable electrostatic interactions and promotes extended backbone conformations. The N-terminal methylation affects the ease of trans-cis isomerization, with methylated derivatives showing altered activation energies compared to unmethylated analogs [1].
The C-terminal methylamide group restricts rotation around the terminal amide bond, limiting the accessible conformational space [16]. This restriction influences the overall conformational ensemble by reducing the population of certain rotameric states. Studies of N-methylation effects demonstrate that the methyl group removes hydrogen bonding possibilities while increasing lipophilicity and membrane permeability [22].
Although alanine possesses the smallest naturally occurring amino acid side chain, steric interactions still play important roles in defining accessible conformational regions [17]. The small steric hindrance of the alanine side chain affects the magnitude of conformational space within energetically favorable limits. Computational studies reveal that steric interactions between methyl groups and backbone atoms create subtle but measurable restrictions in φ-ψ angle combinations [17].
N-methylation introduces additional steric considerations that influence conformational dynamics [16]. The observation of specific conformer types evidences the role of methyl groups in imposing steric hindrance, precluding relaxation pathways between certain conformational states and creating unique conformational landscapes [16]. These interactions define forbidden regions in conformational space while maintaining sufficient flexibility for biological function.